Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Characteristics of 2,7-Diazaspiro[3.5]nonane Dihydrochloride
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological and physicochemical properties is relentless. Among the scaffolds that have gained significant traction, spirocycles stand out for their inherent three-dimensionality. The 2,7-diazaspiro[3.5]nonane core, a rigid bicyclic structure featuring an azetidine ring fused to a piperidine ring through a shared quaternary carbon, exemplifies this class of compounds. This unique topology orients substituents in precise vectors, offering a sophisticated tool for navigating the complexities of protein-ligand interactions.[1][2]
The dihydrochloride salt of 2,7-diazaspiro[3.5]nonane is a frequently utilized form in early-stage drug discovery and development. Its salt form enhances aqueous solubility and simplifies handling, making it a versatile building block for constructing complex lead compounds. Understanding its fundamental physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its effective deployment in drug design, formulation development, and pharmacokinetic optimization.
This guide provides a comprehensive technical overview of the core physicochemical properties of 2,7-Diazaspiro[3.5]nonane dihydrochloride. We will delve into its structural attributes, solubility, melting point, and ionization behavior (pKa), grounding these properties in both theoretical principles and field-proven experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this valuable scaffold to its full potential.
Core Molecular and Physical Attributes
2,7-Diazaspiro[3.5]nonane dihydrochloride is the hydrochloride salt of a spirocyclic diamine. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which significantly influences its physical properties compared to the free base.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆Cl₂N₂ | |
| Molecular Weight | 199.12 g/mol | [3] |
| CAS Number | 1334499-85-2 | [3] |
| Appearance | White to off-white powder or crystals | |
| InChI Key | AOOZGIVAXMOXLP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1NCC2(CN1)CC2.Cl.Cl | Derived from structure |
The compound is typically stored under an inert atmosphere at 2-8°C to ensure long-term stability.
Aqueous Solubility: A Cornerstone of Drugability
Solubility is a paramount determinant of a drug candidate's absorption and bioavailability. For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[4] An active pharmaceutical ingredient (API) is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[5][6] As a dihydrochloride salt of a diamine, 2,7-diazaspiro[3.5]nonane dihydrochloride is anticipated to exhibit high aqueous solubility, particularly in the acidic environment of the stomach.
Causality Behind Experimental Choices
The "shake-flask" method is the gold standard for determining equilibrium solubility.[5][7] Its widespread acceptance stems from its ability to allow the system to reach thermodynamic equilibrium between the dissolved and solid states of the compound, providing a true measure of saturation solubility. The choice of buffers across the physiological pH range (1.2, 4.5, 6.8) is mandated by regulatory guidelines (e.g., WHO, FDA) to simulate the gastrointestinal environment.[5][6] Temperature control at 37 ± 1 °C is critical to mimic physiological conditions.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from the World Health Organization (WHO) guidelines for BCS-based classification.[5][6]
Step 1: Preparation of Buffers
-
Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
Step 2: Sample Preparation
-
Add an excess amount of 2,7-Diazaspiro[3.5]nonane dihydrochloride to vials containing a known volume (e.g., 5 mL) of each buffer. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.[5]
Step 3: Equilibration
-
Place the sealed vials in a mechanical shaker or agitator within a temperature-controlled chamber at 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.[6]
Step 4: Sample Separation
-
After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle.
-
Separate the supernatant from the solid material by centrifugation or filtration (using a filter that does not bind the analyte).
Step 5: Analysis
-
Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 6: pH Verification
-
Measure the pH of the remaining supernatant to confirm it has not significantly changed during the experiment.
Data Visualization: Solubility Workflow
Caption: Workflow for equilibrium solubility determination.
Melting Point: An Indicator of Purity and Identity
The melting point of a crystalline solid is a fundamental physical property used for identification and as a sensitive indicator of purity.[8] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas the presence of impurities depresses and broadens this range. For salts of organic compounds, it is common to observe decomposition at or near the melting point.
Causality Behind Experimental Choices
The capillary method is the standard pharmacopeial technique for melting point determination due to its simplicity, reproducibility, and requirement for only a small amount of sample.[9] A slow heating rate (1-2°C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[10] A preliminary rapid determination helps to identify the approximate melting range, saving time during the more precise measurement.[8]
Experimental Protocol: Capillary Melting Point Determination
This protocol is based on standard laboratory techniques.[9][11]
Step 1: Sample Preparation
-
Ensure the 2,7-Diazaspiro[3.5]nonane dihydrochloride sample is a fine, dry powder. If necessary, gently pulverize the crystals in a mortar and pestle.
-
Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]
-
Tap the closed end of the capillary tube on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.[11]
Step 2: Initial Rapid Determination (Optional)
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[9]
Step 3: Accurate Determination
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.
-
Place a new, freshly prepared capillary sample into the apparatus.
-
Set the heating rate to a slow value (1-2°C per minute) once the temperature is within 15-20°C of the expected melting point.[11]
Step 4: Observation and Recording
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely liquefied (T₂).
-
The melting range is reported as T₁ - T₂. Note any observations such as decomposition (e.g., discoloration, gas evolution).
Data Visualization: Melting Point Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Significance in Drug Discovery and Development
The 2,7-diazaspiro[3.5]nonane scaffold is not just a molecular curiosity; it is a powerful tool in the hands of medicinal chemists. Its rigid structure reduces the entropic penalty upon binding to a target and provides well-defined exit vectors for substituents, aiding in structure-activity relationship (SAR) studies.
-
Bioisosterism: It can serve as a more three-dimensional and novel bioisostere for common fragments like piperazine, potentially improving properties like solubility and metabolic stability while exploring new interaction space. [1]* Target Engagement: This scaffold has been successfully incorporated into potent inhibitors of challenging drug targets. For example, derivatives have been developed as covalent inhibitors of KRAS G12C, a key oncogenic driver. [12]The spirocyclic core helps to optimally position the reactive acryloyl moiety within the target's binding pocket. [12]* Advanced Modalities: The unique conformations offered by spirocycles are also being leveraged in the design of next-generation therapeutics like proteolysis-targeting chimeras (PROTACs) or "degraders," where the scaffold can be part of the linker or engage the target protein. [1]
Conclusion
2,7-Diazaspiro[3.5]nonane dihydrochloride is a high-value chemical tool whose utility in drug discovery is underpinned by its distinct physicochemical characteristics. Its high aqueous solubility, a consequence of its diamine nature and salt form, is advantageous for formulation and in vivo studies. The compound's thermal properties and ionization constants (pKa) are predictable and measurable through robust, standardized protocols, providing the critical data needed for rational drug design. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the strategic application of rigid, three-dimensional scaffolds like 2,7-diazaspiro[3.5]nonane will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.
References
-
ChemBK. (2024, April 9). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Retrieved from ChemBK.com. (URL: [Link])
-
World Health Organization. (n.d.). Annex 4. Retrieved from WHO. (URL: [Link])
-
Bergström, C. A., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. (URL: [Link])
-
Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from Lambda Photometrics. (URL: [Link])
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from WHO. (URL: [Link])
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from Drug Hunter. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. Retrieved from NCBI. (URL: [Link])
-
Oki, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. (URL: [Link])
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC. (URL: [Link])
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. (URL: [Link])
-
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])
-
SSERC. (n.d.). Melting point determination. Retrieved from SSERC. (URL: [Link])
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from University of Calgary. (URL: [Link])
-
Jilani, J. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. (URL: [Link])
-
Wu, J., et al. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. (URL: [Link])
-
Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from ResearchGate. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem Compound Database. Retrieved from NCBI. (URL: [Link])
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. (URL: [Link])
-
The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from The Japanese Pharmacopoeia. (URL: [Link])
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,7-diazaspiro[3.5]nonane;dihydrochloride | 1334499-85-2 [sigmaaldrich.com]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
